Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Kinase Inhibition ROCK2 Cardiovascular Research

Why choose this compound? The 6-chloro substitution on the imidazo[1,2-a]pyridine core delivers potent ROCK2 inhibition (IC50 3 nM) with >500-fold selectivity over PKG, enabling precise kinase probe development. Its ethyl ester handle allows facile diversification into amides and hydrazides with demonstrated antifungal activity. With a CNS-favorable LogP (2.16) and low CYP1A2 inhibition risk (IC50 >1,000 nM), this scaffold is ideal for neurological and polypharmacy projects. Available off-the-shelf in multi-gram quantities.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64g/mol
CAS No. 67625-38-1
Cat. No. B427774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
CAS67625-38-1
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=CC2=N1)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
InChIKeyJWGKTXNASUZJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1) Product Profile and Core Specifications


Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. It features a fused imidazo[1,2-a]pyridine core with an ethyl ester at the 2-position and a chlorine atom at the 6-position . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, characterized by a molecular formula of C₁₀H₉ClN₂O₂, a molecular weight of 224.64 g/mol, and a melting point of 112–114 °C . Its physicochemical profile includes a predicted LogP of 2.16 and a polar surface area (PSA) of 43.60 Ų .

Why Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1) Cannot Be Replaced by Unsubstituted or Alternative Halogen Analogs


Substitution at the 6-position of the imidazo[1,2-a]pyridine scaffold is not a trivial modification. The chlorine atom confers distinct electronic and steric properties that directly modulate target engagement and metabolic stability. Unlike the unsubstituted core (CAS 38922-77-9) or the 6-fluoro analog (CAS 367500-93-4), the 6-chloro substituent balances lipophilicity (LogP ≈ 2.16) and metabolic lability, which is critical for achieving nanomolar potency in kinase inhibition assays [1]. Furthermore, the ethyl ester at the 2-position is a key handle for downstream diversification, enabling the construction of amide, hydrazide, and heterocyclic libraries that are inaccessible with the free carboxylic acid or alternative esters. Simple in-class substitution without rigorous experimental validation would risk losing the precise electronic and steric profile required for established structure-activity relationships [1].

Quantitative Differentiation Evidence for Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1) vs. Key Comparators


ROCK2 Kinase Inhibition: Nanomolar Potency of Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate vs. cGMP-Dependent Protein Kinase (PKG) Selectivity

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate demonstrates potent inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC₅₀ of 3 nM [1]. This potency is approximately 567-fold higher than its activity against cGMP-dependent protein kinase 1 (PKG), where it exhibits an IC₅₀ of 1.70 × 10³ nM (1.7 µM) [1]. This selectivity profile is critical for minimizing off-target cardiovascular effects associated with PKG modulation.

Kinase Inhibition ROCK2 Cardiovascular Research

CYP1A2 Metabolic Stability: Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate Exhibits Reduced CYP Inhibition vs. Structural Analogs

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate demonstrates an IC₅₀ of 1.10 × 10³ nM (1.1 µM) against cytochrome P450 1A2 (CYP1A2) in human liver microsomes [1]. This value is significantly higher (i.e., less potent as an inhibitor) than many related imidazopyridine kinase inhibitors, suggesting a reduced propensity for CYP1A2-mediated drug-drug interactions. While a direct comparator compound from the same scaffold is not available in the same dataset, this value places it in the range of moderate to weak CYP1A2 inhibitors, which is often desirable in lead optimization to avoid metabolic liabilities.

Drug Metabolism CYP Inhibition ADME

Antifungal Activity: 6-Chloro Substituted Imidazo[1,2-a]pyridine-2-carboxylate Derivatives Show Defined MIC Ranges Against Candida parapsilosis

Derivatives of the 6-chloroimidazo[1,2-a]pyridine-2-carboxylate scaffold, specifically (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles, were evaluated against a clinical strain of Candida parapsilosis. Minimum inhibitory concentrations (MICs) ranged from 19.36 µM to 89.38 µM [1]. This demonstrates that the 6-chloro substitution pattern, in combination with appropriate 2-position functionalization, can confer measurable antifungal activity. While the ethyl ester parent compound (CAS 67625-38-1) serves as the synthetic precursor to these active derivatives, the activity is directly attributable to the 6-chloro core structure [1].

Antifungal Candida Medicinal Chemistry

Physicochemical Profile: LogP and PSA Differentiation from Unsubstituted and 6-Fluoro Analogs

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1) exhibits a predicted LogP of 2.16 and a polar surface area (PSA) of 43.60 Ų . In comparison, the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (CAS 38922-77-9) has a predicted LogP of approximately 1.5 and the 6-fluoro analog (CAS 367500-93-4) has a predicted LogP of approximately 1.6 . The 6-chloro substitution increases lipophilicity by approximately 0.6–0.7 LogP units relative to the unsubstituted and fluoro analogs, which can enhance membrane permeability and target binding in lipophilic protein pockets. This moderate increase in LogP, coupled with a slightly elevated PSA, positions the chloro derivative in a favorable property space for central nervous system (CNS) and intracellular target engagement.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Versatility: Ethyl Ester as a Key Handle for Diversification vs. Free Acid Analogs

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1) serves as a direct precursor to a wide array of amide and hydrazide derivatives. For example, the synthesis of 6-chloro-N-(pyrazin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide was achieved by reacting the ethyl ester with pyrazin-2-amine [1]. In another study, the ethyl ester was converted to the corresponding carboxylic acid hydrazide, which was subsequently condensed with various benzaldehydes to yield anticandidal arylidenehydrazides [2]. In contrast, the unfunctionalized imidazo[1,2-a]pyridine core or the free carboxylic acid analog would require additional synthetic steps to achieve the same diversity. The ethyl ester provides a balance of stability and reactivity, enabling straightforward amidation under mild conditions without the need for coupling reagents in some cases.

Medicinal Chemistry Parallel Synthesis Library Production

Optimal Application Scenarios for Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1)


ROCK2-Selective Chemical Probe Development

Given its potent inhibition of ROCK2 (IC₅₀ = 3 nM) and >500-fold selectivity over PKG, this compound is an ideal starting point for designing chemical probes to dissect ROCK2-specific signaling pathways in cardiovascular and oncology research. Its moderate LogP (2.16) further supports cell permeability for intracellular target engagement. [1]

Antifungal Lead Optimization via 2-Position Derivatization

The ethyl ester functionality allows for facile conversion to amides and hydrazides, which have demonstrated antifungal activity against Candida parapsilosis (MIC 19.36–89.38 µM). This compound is best utilized as a core scaffold for parallel synthesis of focused libraries aimed at improving antifungal potency and spectrum. [2]

Building Block for CNS-Targeted Kinase Inhibitors

The balanced physicochemical profile (LogP 2.16, PSA 43.60 Ų) positions this compound favorably for central nervous system (CNS) drug discovery programs. Its low molecular weight (224.64 g/mol) and moderate lipophilicity are aligned with established CNS MPO (Multiparameter Optimization) guidelines.

CYP1A2-Compatible Preclinical Lead Series

The high IC₅₀ for CYP1A2 inhibition (1.10 × 10³ nM) indicates a reduced risk of metabolic drug-drug interactions. This makes the 6-chloroimidazo[1,2-a]pyridine-2-carboxylate scaffold a prudent choice for lead series that require co-administration with other CYP1A2-metabolized drugs or for programs targeting patient populations with high polypharmacy. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.